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Compound of Interest

Compound Name: T-00127_HEV1

Cat. No.: B15603673

An In-depth Technical Guide to T-00127_HEV1: A Potent PI14KIII{ Inhibitor with Broad-
Spectrum Antiviral Activity

This technical guide provides a comprehensive overview of the chemical properties,
mechanism of action, and experimental evaluation of T-00127_HEV1, a selective inhibitor of
Phosphatidylinositol 4-kinase Il beta (P14KIIIB). This document is intended for researchers,
scientists, and professionals in the field of drug development.

Chemical Properties and Identification

T-00127_HEV1 is a cell-permeable pyrazolopyrimidinamine derivative that has demonstrated
significant antiviral activity against a broad range of enteroviruses. Its fundamental chemical
and physical properties are summarized below.

Property Value

CAS Number 900874-91-1

Molecular Formula C22H29Ns03

Molecular Weight 411.50 g/mol

Appearance Off-white solid

Solubility Soluble in DMSO (50 mg/mL)
Storage Temperature 2-8°C
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Mechanism of Action and Signaling Pathway

T-00127_HEV1 exerts its antiviral effects by potently and selectively inhibiting the host cell
enzyme, Phosphatidylinositol 4-kinase Il beta (P14KIlIf3). This kinase is crucial for the
replication of many positive-sense single-stranded RNA viruses, including enteroviruses.

P14KIIIp3 is responsible for the synthesis of phosphatidylinositol 4-phosphate (P14P), a key
phosphoinositide that accumulates at the Golgi apparatus and is essential for the formation of
viral replication organelles. Enteroviruses hijack the host cell's machinery by recruiting P14KIII3
to the sites of viral replication. The viral protein 3A plays a central role in this recruitment, which
can be mediated through interactions with host factors such as GBF1/Arfl or ACBD3. This
leads to an enrichment of PI4P at the replication membranes, which is thought to facilitate the
recruitment of the viral RNA-dependent RNA polymerase (RdRp) and other components of the
replication complex.

By competitively inhibiting the ATP-binding site of PI4KIIIB, T-00127_HEV1 prevents the
synthesis of PI4P, thereby disrupting the formation of functional viral replication organelles and
inhibiting viral RNA replication.

Below is a diagram illustrating the PI4KIIIp signaling pathway in the context of enterovirus
replication and the inhibitory action of T-00127_HEV1.

Click to download full resolution via product page

Caption: PI4KIIIf signaling pathway in enterovirus replication and inhibition by T-00127_HEV1.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b15603673?utm_src=pdf-body
https://www.benchchem.com/product/b15603673?utm_src=pdf-body
https://www.benchchem.com/product/b15603673?utm_src=pdf-body
https://www.benchchem.com/product/b15603673?utm_src=pdf-body-img
https://www.benchchem.com/product/b15603673?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603673?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Quantitative Data

The biological activity of T-00127_HEV1 has been characterized through various in vitro
assays. The following tables summarize the key quantitative data.

ble 1- In Vi hibi -

Target ICs0 (M) Assay Type

P14KIIIB 150 Kinase Glo Assay
Pl4Kllla ~75,000 Kinase Glo Assay
Pl4Klla =>100,000 Kinase Glo Assay

Table 2: Antiviral Activity (ECso)

Virus ECso (M) Cell Line
Poliovirus (PV) 0.77 HelLa
Coxsackievirus B3 (CVB3) 3.38 HelLa
Human Rhinovirus M (HRVM) 2.5 HelLa
Hepatitis C Virus 1b (HCV 1b) 1.03 Huh-7
Hepatitis C Virus 2a (HCV 2a) >44 Huh-7

Table 3: Cytotoxicity

Cell Line CCso (pM)

HelLa >50

Experimental Protocols

Detailed methodologies for key experiments are provided below.

PI4KIIIB Inhibition Assay (ADP-Glo™ Kinase Assay)
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This assay quantifies kinase activity by measuring the amount of ADP produced during the
enzymatic reaction.

1. Kinase Reaction Incubation 2. Add ADP-Glo™ Reagent 3. Incubate at RT 4. Add Kinase Detection Reagent 5. Incubate at RT 6. Measure Luminescence
(PI4KINB, T-00127_HEV1, ATP, Pl substrate) (Terminates reaction, depletes ATP) (Converts ADP to ATP, generates light) -

Click to download full resolution via product page

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Protocol:

e Prepare Reagents:

o

Prepare a serial dilution of T-00127_HEV1 in a suitable buffer (e.g., Tris-HCI with MgClz).

o

Prepare a solution of recombinant human PI4KIII3 enzyme.

[¢]

Prepare a solution of the lipid substrate (e.g., phosphatidylinositol).

[¢]

Prepare the ATP solution.

¢ Kinase Reaction:

o

In a 384-well plate, add 2.5 pL of the T-00127_HEV1 dilution or vehicle control.

[¢]

Add 2.5 pL of the PI4KIIIB enzyme solution.

[¢]

Add 5 pL of the ATP and lipid substrate mix to initiate the reaction.

o

Incubate the plate at room temperature for 60 minutes.

e ADP Detection:

o Add 5 uL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete
the remaining ATP.

o Incubate at room temperature for 40 minutes.
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o Add 10 pL of Kinase Detection Reagent to each well.
o Incubate at room temperature for 30-60 minutes.
o Data Acquisition:

o Measure the luminescence using a plate reader. The light output is proportional to the ADP
concentration.

o Calculate the ICso value by plotting the percentage of inhibition against the logarithm of the
inhibitor concentration.

Antiviral Plaque Reduction Assay

This assay determines the concentration of an antiviral compound required to reduce the
number of viral plaques by 50% (ECso).
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1. Seed host cells in multi-well plates

:

2. Infect cells with virus in the presence
of serially diluted T-00127_HEV1

:

3. Incubate to allow virus adsorption

:

4. Overlay with semi-solid medium
(e.g., agarose) containing T-00127_HEV1

:

5. Incubate for several days for plaque formation

l

6. Fix cells and stain with crystal violet

:

7. Count plaques and calculate ECso

Click to download full resolution via product page

Caption: Workflow for the Plaque Reduction Assay.
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Protocol:
o Cell Seeding:

o Seed a confluent monolayer of host cells (e.g., HeLa) in 6-well plates and incubate
overnight.

 Virus Infection and Compound Treatment:
o Wash the cell monolayers with phosphate-buffered saline (PBS).
o Prepare serial dilutions of T-00127_HEV1 in serum-free medium.
o Pre-incubate the cells with the compound dilutions for 1 hour.

o Infect the cells with a known titer of virus (e.g., 100 plaque-forming units per well) in the
presence of the compound.

o Incubate for 1 hour at 37°C to allow for virus adsorption.
e Overlay and Incubation:

o Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., 1.2%
methylcellulose or agarose) containing the corresponding concentrations of T-
00127_HEV1.

o Incubate the plates at 37°C in a CO:z incubator for 2-4 days, or until plaques are visible.

e Plague Visualization and Quantification:

o

Fix the cells with 4% paraformaldehyde.

[¢]

Remove the overlay and stain the cell monolayer with 0.1% crystal violet solution.

[¢]

Wash the wells with water to remove excess stain and allow the plates to air dry.

[e]

Count the number of plaques in each well.
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o Calculate the ECso value as the compound concentration that reduces the number of
plagues by 50% compared to the vehicle control.

Immunofluorescence Staining for PI4P Localization

This method is used to visualize the subcellular localization of PI4P and assess the effect of T-
00127 HEV1 on its distribution.

Protocol:
e Cell Culture and Treatment:
o Grow cells on glass coverslips.
o Treat the cells with T-00127_HEV1 or a vehicle control for the desired time.
» Fixation and Permeabilization:
o Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
o Wash with PBS.

o Permeabilize the cells with 20 uM digitonin in a buffer containing 20 mM PIPES, 137 mM
NacCl, and 2.7 mM KCI for 5 minutes.

e Immunostaining:

o Block non-specific binding with a blocking buffer (e.g., 1% bovine serum albumin in PBS)
for 30 minutes.

o Incubate with a primary antibody against PI4P overnight at 4°C.
o Wash with PBS.

o Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in
the dark.

o (Optional) Co-stain with a marker for the Golgi apparatus (e.g., anti-GM130) and a nuclear
counterstain (e.g., DAPI).
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e Imaging:
o Mount the coverslips on microscope slides.
o Visualize the fluorescence using a confocal microscope.

o Analyze the images to determine the localization and intensity of the PI14P signal.

 To cite this document: BenchChem. [T-00127_HEV1 CAS number and chemical properties].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15603673#t-00127-hev1-cas-number-and-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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